3-N-Octanoylsucrose
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Overview
Description
3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside is a saccharolipid, a class of organic compounds where fatty acids are linked directly to a sugar backbone. These compounds are compatible with membrane bilayers and are distinct from other glycolipids due to the direct linkage of fatty acids to the sugar moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
general methods for producing saccharolipids involve enzymatic glycosylation reactions, where a sugar donor is enzymatically linked to a fatty acid acceptor .
Chemical Reactions Analysis
Types of Reactions
3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the sugar backbone.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .
Scientific Research Applications
3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside has several scientific research applications:
Chemistry: Used as a model compound to study saccharolipid behavior and properties.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Potential applications in drug delivery systems due to its compatibility with membrane bilayers.
Industry: Utilized in the production of bio-based materials and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of 3’-O-N-Octanoyl-a-D-Glucopyranosyl-B-D-Fructofuranoside involves its integration into membrane bilayers due to its amphiphilic nature. The compound interacts with lipid molecules in the membrane, potentially affecting membrane fluidity and permeability. Specific molecular targets and pathways are not well-characterized .
Comparison with Similar Compounds
Similar Compounds
Sucrose (α-D-Glucopyranosyl-1,2-β-D-Fructofuranoside): A common disaccharide with a similar sugar backbone but without the fatty acid linkage.
3-O-β-D-Glucopyranosyl Platycodigenin: Another saccharolipid with a different fatty acid and sugar composition.
Uniqueness
Properties
Molecular Formula |
C20H36O12 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)30-17-14(25)11(8-21)29-19(16(17)27)32-20(10-23)18(28)15(26)12(9-22)31-20/h11-12,14-19,21-23,25-28H,2-10H2,1H3/t11-,12-,14-,15-,16-,17+,18+,19-,20+/m1/s1 |
InChI Key |
NMVDZWILYFXVBZ-PQJCEUABSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1O)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO)O |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C(OC(C1O)OC2(C(C(C(O2)CO)O)O)CO)CO)O |
Origin of Product |
United States |
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